2,4,5-Trimethylthiazole

Catalog No.
S590044
CAS No.
13623-11-5
M.F
C6H9NS
M. Wt
127.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trimethylthiazole

CAS Number

13623-11-5

Product Name

2,4,5-Trimethylthiazole

IUPAC Name

2,4,5-trimethyl-1,3-thiazole

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

InChI

InChI=1S/C6H9NS/c1-4-5(2)8-6(3)7-4/h1-3H3

InChI Key

BAMPVSWRQZNDQC-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C)C

Solubility

Soluble in organic solvents
Miscible at room temperature (in ethanol)

Synonyms

2,4,5-trimethylthiazole

Canonical SMILES

CC1=C(SC(=N1)C)C

2,4,5-Trimethylthiazole (C6H9NS) is a heterocyclic compound containing nitrogen and sulfur atoms in a five-membered ring. It has been identified as a volatile compound formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that is important in food processing and flavor development [].

Applications in Analytical Chemistry

  • Internal Standard: 2,4,5-Trimethylthiazole has been used as an internal standard in the gas chromatography (GC) determination of aldehydes in alcoholic beverages. An internal standard is a known compound added to a sample to help ensure the accuracy and precision of the measurement [].

2,4,5-Trimethylthiazole is a chemical compound with the molecular formula C6H9NS\text{C}_6\text{H}_9\text{NS} and a molecular weight of approximately 127.21 g/mol. It is classified as a thiazole derivative, specifically a 1,3-thiazole where all three hydrogens are substituted by methyl groups. This compound is recognized for its role as a flavor component and is often produced through the Maillard reaction, which occurs during cooking processes involving amino acids and reducing sugars .

The compound is also known by several synonyms, including 2,4,5-trimethiazole and trimethylthiazole. Its CAS registry number is 13623-11-5, and it is soluble in alcohols but insoluble in water .

Currently, there is no scientific research readily available on the specific mechanism of action of TMT in biological systems.

A recent safety data sheet (SDS) from Fisher Scientific (2024) classifies TMT as a skin and eye irritant and suggests it may cause respiratory irritation []. It is recommended to handle TMT with appropriate personal protective equipment and avoid inhalation, ingestion, and skin contact [].

Typical of thiazole compounds. Its reactivity includes:

  • Nucleophilic Substitution: The sulfur atom in the thiazole ring can be involved in nucleophilic attack, leading to the substitution of the methyl groups under specific conditions.
  • Electrophilic Aromatic Substitution: The aromatic nature of the thiazole allows for electrophilic substitution reactions at the carbon atoms adjacent to the sulfur atom.
  • Decomposition Reactions: Under extreme conditions (high temperatures or strong oxidizing agents), 2,4,5-trimethylthiazole may decompose to yield hazardous products such as carbon monoxide and other flammable gases .

The synthesis of 2,4,5-trimethylthiazole can be achieved through several methods:

  • Maillard Reaction: This method involves heating reducing sugars with amino acids or proteins, leading to the formation of various flavor compounds including 2,4,5-trimethylthiazole.
  • Chemical Synthesis: Laboratory synthesis can be performed using thiazole derivatives and methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • Biochemical Pathways: Some microorganisms can produce this compound through metabolic pathways involving sulfur-containing amino acids .

2,4,5-Trimethylthiazole finds applications in various fields:

  • Flavoring Agent: It is widely used in the food industry as a flavor enhancer due to its characteristic aroma.
  • Fragrance Industry: The compound is also utilized in perfumes and scented products for its pleasant smell.
  • Research: It serves as a model compound in studies related to thiazoles and their derivatives due to its unique chemical properties .

Several compounds share structural similarities with 2,4,5-trimethylthiazole. These include:

Compound NameMolecular FormulaUnique Features
2-MethylthiazoleC4H5NSContains only one methyl group; less aromatic.
4-MethylthiazoleC5H7NSHas a different position for methyl substitution; used in similar applications.
2-AcetylthiazoleC5H5NOSContains an acetyl group; used in organic synthesis.
ThiazoleC3H3NSParent structure; simpler than trimethyl derivative.

The uniqueness of 2,4,5-trimethylthiazole lies in its specific arrangement of three methyl groups on the thiazole ring which enhances its flavor profile compared to other thiazoles that may have fewer or differently positioned substituents .

Physical Description

Clear colourless liquid; cocoa, dark chocolate, nutty, coffee-like odou

XLogP3

2.2

Density

1.011-1.015

UNII

6393273PE0

GHS Hazard Statements

Aggregated GHS information provided by 1450 companies from 9 notifications to the ECHA C&L Inventory.;
H302 (97.59%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13623-11-5

Wikipedia

2,4,5-trimethylthiazole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Thiazole, 2,4,5-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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